molecular formula C20H23FN4O2 B606338 Branebrutinib CAS No. 1912445-55-6

Branebrutinib

カタログ番号 B606338
CAS番号: 1912445-55-6
分子量: 370.4284
InChIキー: VJPPLCNBDLZIFG-ZDUSSCGKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Branebrutinib (BMS-986195) is a potent, highly selective, oral, small-molecule, covalent inhibitor of Bruton’s Tyrosine Kinase (BTK) that has advanced into clinical studies . It is essential for B cell receptor (BCR) mediated signaling . It also plays a critical role in the downstream signaling pathways for the Fcγ receptor in monocytes, the Fcε receptor in granulocytes, and the RANK receptor in osteoclasts .


Synthesis Analysis

The invention of a commercial route to Branebrutinib involved leveraging high-throughput experimentation (HTE) coupled with a first-principles approach across the proposed synthetic route . This enabled the identification of a novel indolization reaction that rapidly generated high synthetic complexity .


Molecular Structure Analysis

In silico analysis of docking of Branebrutinib in the drug-binding pocket of P-gp has been conducted .


Chemical Reactions Analysis

The covalent, irreversible compounds presented in the study were evaluated in a human recombinant BTK enzyme assay to determine their intrinsic activity against BTK .


Physical And Chemical Properties Analysis

Branebrutinib is rapidly absorbed, with maximum plasma concentration occurring within 1 hour and a half-life of 1.2—1.7 hours, dropping to undetectable levels within 24 hours .

科学的研究の応用

Cancer Treatment: Overcoming Multidrug Resistance

Branebrutinib has been studied for its potential to resensitize multidrug-resistant cancer cells to chemotherapeutic agents. The overexpression of P-glycoprotein (P-gp) in cancer cells often leads to multidrug resistance (MDR), reducing the effectiveness of chemotherapy. Branebrutinib, a Bruton’s tyrosine kinase (BTK) inhibitor, has shown the ability to reverse P-gp-mediated MDR at sub-toxic concentrations . This could represent a significant advancement in treating cancers that have become resistant to conventional therapies.

Safety and Hazards

Branebrutinib was well tolerated in clinical trials and adverse events were mild/moderate, except for 1 serious adverse event that led to discontinuation .

将来の方向性

Rapid and high occupancy of BTK and the lack of notable safety findings support further clinical development of Branebrutinib . The development of BTK inhibitors is of great interest for pharmaceutical companies as well as academia .

特性

IUPAC Name

4-[(3S)-3-(but-2-ynoylamino)piperidin-1-yl]-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2/c1-4-6-16(26)24-13-7-5-8-25(10-13)19-15(21)9-14(20(22)27)18-17(19)11(2)12(3)23-18/h9,13,23H,5,7-8,10H2,1-3H3,(H2,22,27)(H,24,26)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPPLCNBDLZIFG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCCN(C1)C2=C(C=C(C3=C2C(=C(N3)C)C)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC(=O)N[C@H]1CCCN(C1)C2=C(C=C(C3=C2C(=C(N3)C)C)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Branebrutinib

CAS RN

1912445-55-6
Record name Branebrutinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1912445556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Branebrutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15347
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BRANEBRUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LBRZUYSHU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。